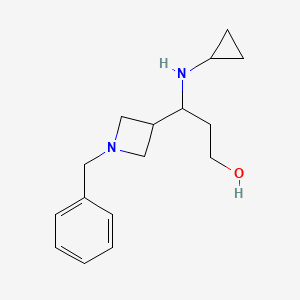
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a pyridine ring, a naphthalene ring, and an oxadiazole ring, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridinecarboxylic acid hydrazide with 1-naphthyl isocyanate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the mitochondrial pathway.
Fluorescent Probe: The compound exhibits fluorescence due to its conjugated system, which can be used to detect specific biomolecules or environmental changes.
相似化合物的比较
Similar Compounds
- 3-(Pyridin-2-yl)-5-phenyl-1,2,4-oxadiazole
- 3-(Pyridin-2-yl)-5-(2-naphthyl)-1,2,4-oxadiazole
- 3-(Pyridin-2-yl)-5-(4-methylphenyl)-1,2,4-oxadiazole
Uniqueness
3-(Pyridin-2-yl)-5-(1-naphthyl)-1,2,4-oxadiazole is unique due to the presence of both pyridine and naphthalene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
属性
分子式 |
C17H11N3O |
|---|---|
分子量 |
273.29 g/mol |
IUPAC 名称 |
5-naphthalen-1-yl-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11N3O/c1-2-8-13-12(6-1)7-5-9-14(13)17-19-16(20-21-17)15-10-3-4-11-18-15/h1-11H |
InChI 键 |
YGUDIHOQAIXIFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,7-Epoxyindeno[7,1-bc]furan](/img/structure/B13957768.png)
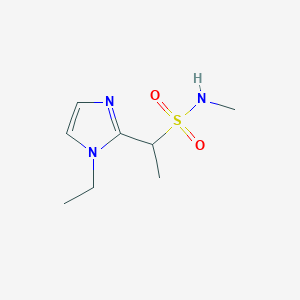
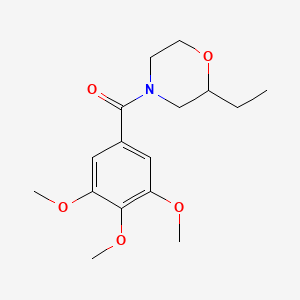
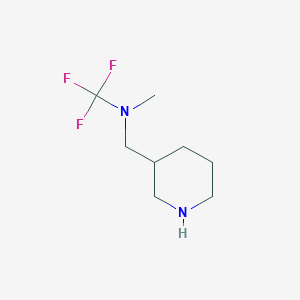
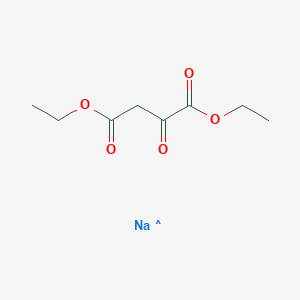
![[(2E)-2-(Cyanoimino)pyrrolidin-1-yl]acetic acid](/img/structure/B13957800.png)
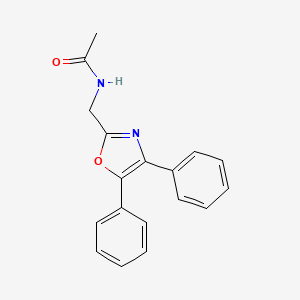
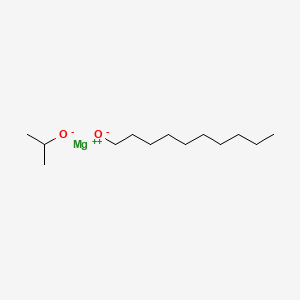

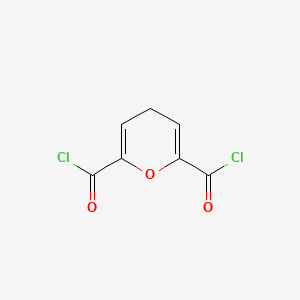
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
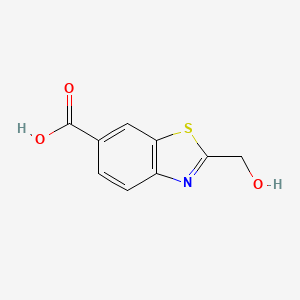
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
